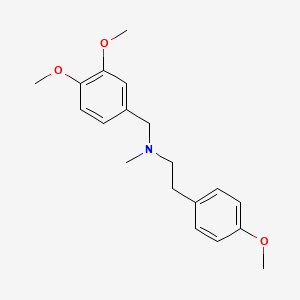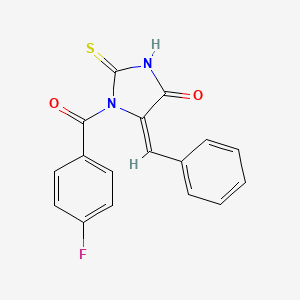
(5E)-5-benzylidene-1-(4-fluorobenzoyl)-2-sulfanylideneimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-fluorophenyl)-oxomethyl]-5-(phenylmethylene)-2-sulfanylidene-4-imidazolidinone is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.
Scientific Research Applications
Antimicrobial and Antifungal Applications
(5E)-5-benzylidene-1-(4-fluorobenzoyl)-2-sulfanylideneimidazolidin-4-one and its derivatives have shown potential as antimicrobial and antifungal agents. Studies have documented their effectiveness against various bacterial strains such as Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa, and fungal strains like Candida albicans, Aspergillus niger, and Aspergillus clavatus. For instance, Desai et al. (2013) synthesized fluorine-containing 5-arylidene derivatives bearing thiazolidinone and evaluated them for antimicrobial activity, finding certain derivatives to be notably potent (Desai, N., Rajpara, K. M., & Joshi, V. V., 2013).
Synthesis and Structural Studies
The compound and its derivatives have been a subject of structural analysis and synthesis studies, contributing to the understanding of their molecular configuration and potential applications. Kobyłka et al. (2019) conducted synthesis and spectroscopy of 2-thiohydantoin derivatives, including a variant of the compound, for potential use as fungicides. Their study involved theoretical calculations to predict the most probable structures (Kobyłka, K., Żuchowski, G., Tejchman, W., & Zborowski, K., 2019).
Anticancer Activity
This compound and its analogs have been researched for their potential anticancer properties. Wu et al. (2006) identified benzylidene-2-phenylimino-1,3-thiazolidin-4-one (BPT) analogs that effectively induce apoptosis in cancer cells, demonstrating their potential as cancer therapeutics (Wu, S., Guo, W., Teraishi, F., Pang, J., Kaluarachchi, K., Zhang, L., Davis, J., Dong, F., Yan, B., & Fang, B., 2006).
Pharmaceutical Synthesis and Evaluation
The compound and its derivatives have been synthesized for pharmaceutical applications, exploring their potential as therapeutic agents. For example, Patil et al. (2010) synthesized novel derivatives of 5-benzylidene-2,4-thiazolidinediones and evaluated their antiproliferative activity, highlighting the therapeutic potential of these compounds (Patil, V. K., Tilekar, K., Mehendale-Munj, S., Mohan, R., & Ramaa, C., 2010).
properties
Product Name |
(5E)-5-benzylidene-1-(4-fluorobenzoyl)-2-sulfanylideneimidazolidin-4-one |
|---|---|
Molecular Formula |
C17H11FN2O2S |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
(5E)-5-benzylidene-1-(4-fluorobenzoyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H11FN2O2S/c18-13-8-6-12(7-9-13)16(22)20-14(15(21)19-17(20)23)10-11-4-2-1-3-5-11/h1-10H,(H,19,21,23)/b14-10+ |
InChI Key |
PSIHFKPXRKBLPT-GXDHUFHOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)N2C(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=S)N2C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



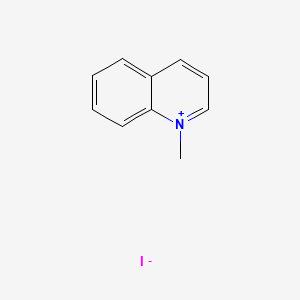
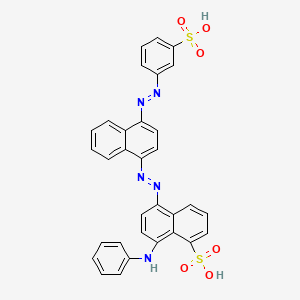
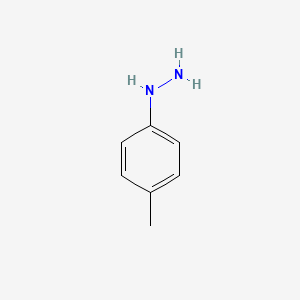
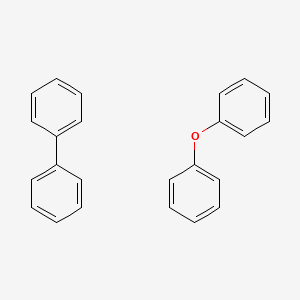
![1-(3-Chloro-4-methoxyphenyl)-3-[2-(4-methyl-1-piperidinyl)ethyl]thiourea](/img/structure/B1211914.png)
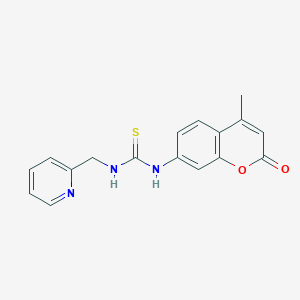
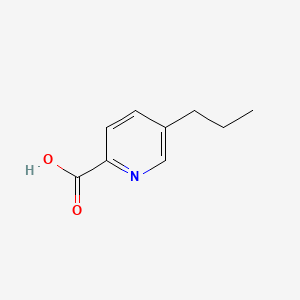
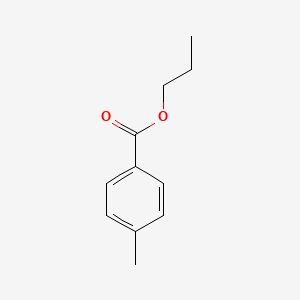
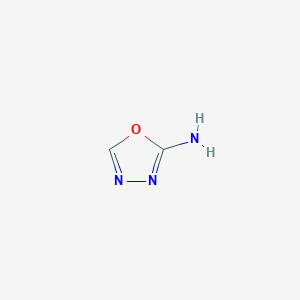
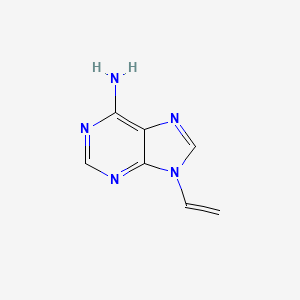
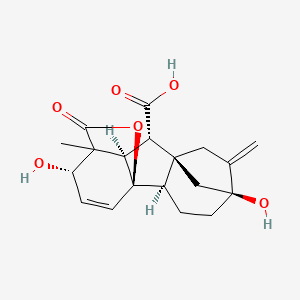
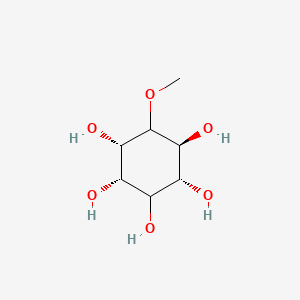
![2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-5-amino-3-hydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxytetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1211931.png)
